![molecular formula C13H9Cl2FS B14646622 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene CAS No. 56096-95-8](/img/structure/B14646622.png)
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene is an organic compound characterized by the presence of chloromethyl, chlorophenyl, and fluorobenzene groups
Méthodes De Préparation
The synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenyl thiol and 4-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can yield thiols or other reduced forms.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene exerts its effects involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.
Pathways Involved: The pathways involved in its action depend on the specific application, but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene stands out due to its unique combination of functional groups:
Similar Compounds: Compounds such as 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-benzene and 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-chlorobenzene share structural similarities but differ in their reactivity and applications.
Uniqueness: The presence of both chloromethyl and fluorobenzene groups in the same molecule imparts distinct chemical properties, making it a valuable compound for specific research and industrial applications.
Propriétés
Numéro CAS |
56096-95-8 |
|---|---|
Formule moléculaire |
C13H9Cl2FS |
Poids moléculaire |
287.2 g/mol |
Nom IUPAC |
1-(chloromethyl)-2-(4-chlorophenyl)sulfanyl-4-fluorobenzene |
InChI |
InChI=1S/C13H9Cl2FS/c14-8-9-1-4-11(16)7-13(9)17-12-5-2-10(15)3-6-12/h1-7H,8H2 |
Clé InChI |
CIPKMFHLJUHMPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SC2=C(C=CC(=C2)F)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
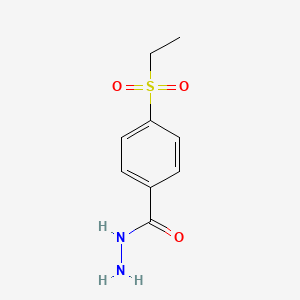
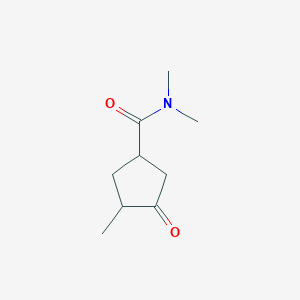
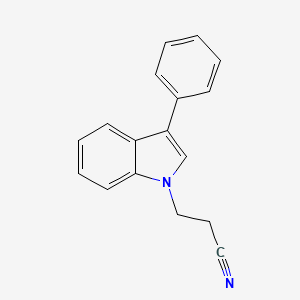
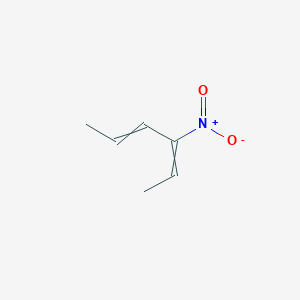
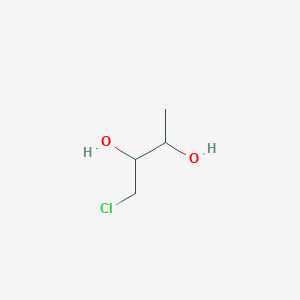
![2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid](/img/structure/B14646572.png)


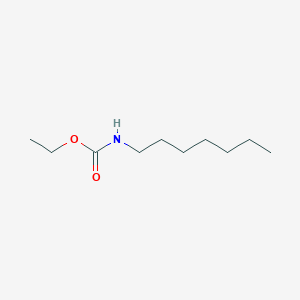
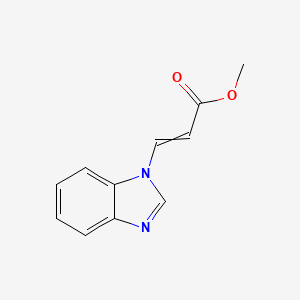
![2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one](/img/structure/B14646608.png)

![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
